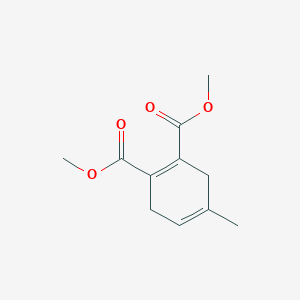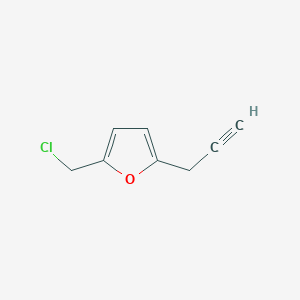
Oxytocin, 2-L-dopa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, 2-L-dopa- is a compound that combines the properties of oxytocin and L-DOPA. Oxytocin is a neuropeptide hormone known for its role in social bonding, childbirth, and lactation, while L-DOPA is a precursor to dopamine, a neurotransmitter involved in movement and reward mechanisms. The combination of these two compounds aims to leverage the benefits of both, potentially enhancing their individual effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 2-L-dopa- involves the conjugation of oxytocin with L-DOPA. This process typically requires the activation of the carboxyl group of L-DOPA, followed by its coupling with the amino group of oxytocin. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of oxytocin, 2-L-dopa- would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxytocin, 2-L-dopa- can undergo various chemical reactions, including:
Oxidation: L-DOPA can be oxidized to form dopaquinone, which can further react to produce reactive oxygen species (ROS) .
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, particularly involving the amino and hydroxyl groups of L-DOPA.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-DOPA can lead to the formation of dopaquinone and other ROS, while reduction can yield dihydroxyphenylalanine derivatives.
Aplicaciones Científicas De Investigación
Oxytocin, 2-L-dopa- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.
Biology: Investigated for its role in modulating social behaviors and neurochemical pathways.
Medicine: Explored for potential therapeutic applications in treating conditions like Parkinson’s disease and social anxiety disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of oxytocin, 2-L-dopa- involves the activation of specific receptors and pathways associated with both oxytocin and L-DOPA. Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors that trigger intracellular signaling pathways, leading to increased calcium levels and subsequent physiological responses . L-DOPA, on the other hand, is converted to dopamine in the brain, where it activates dopamine receptors and influences reward and movement pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxytocin: A neuropeptide hormone involved in social bonding and reproductive functions.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and movement mechanisms.
Uniqueness
Oxytocin, 2-L-dopa- is unique in that it combines the properties of both oxytocin and L-DOPA, potentially enhancing their individual effects. This combination allows for the modulation of both social and motor functions, making it a promising compound for various therapeutic applications.
Propiedades
Número CAS |
59845-47-5 |
|---|---|
Fórmula molecular |
C43H66N12O13S2 |
Peso molecular |
1023.2 g/mol |
Nombre IUPAC |
1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,4-dihydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O13S2/c1-5-21(4)35-42(67)49-24(9-11-32(45)58)38(63)51-27(16-33(46)59)39(64)53-28(43(68)55-12-6-7-29(55)41(66)52-25(13-20(2)3)37(62)48-17-34(47)60)19-70-69-18-23(44)36(61)50-26(40(65)54-35)14-22-8-10-30(56)31(57)15-22/h8,10,15,20-21,23-29,35,56-57H,5-7,9,11-14,16-19,44H2,1-4H3,(H2,45,58)(H2,46,59)(H2,47,60)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)/t21-,23-,24-,25-,26-,27-,28-,29?,35?/m0/s1 |
Clave InChI |
RFGZCPSUVUTJFB-SAFLANMPSA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



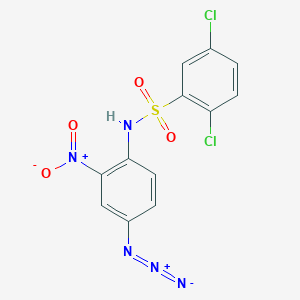
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
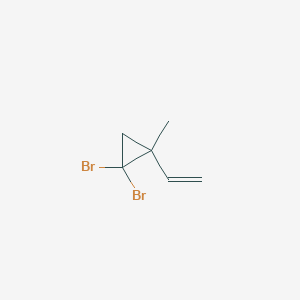
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
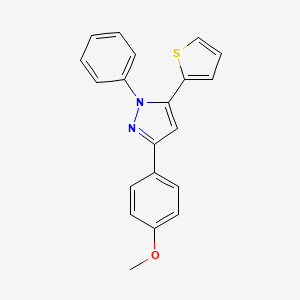
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
